molecular formula C9H11BrClN3 B1383620 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine CAS No. 1823404-28-9

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine

Cat. No.: B1383620
CAS No.: 1823404-28-9
M. Wt: 276.56 g/mol
InChI Key: ZJFBJSIIRAXCGF-UHFFFAOYSA-N
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Description

Chemical Name: 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine
CAS Number: 1823404-28-9
Molecular Formula: C₉H₁₁BrClN₃
Molecular Weight: 276.56 g/mol
Applications: This compound is primarily used as a reference standard or impurity in the quality control of Ribociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy. It serves critical roles in ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) submissions, ensuring regulatory compliance .

Properties

IUPAC Name

5-bromo-4-chloro-N-cyclopentylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN3/c10-7-5-12-9(14-8(7)11)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFBJSIIRAXCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a pyrimidine core substituted with bromine and chlorine atoms, as well as a cyclopentyl group, which may influence its interaction with biological targets.

  • Molecular Formula : C₉H₁₁BrClN₃
  • Molecular Weight : 276.56 g/mol
  • CAS Number : 733039-20-8

Biological Activity

Research indicates that 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine exhibits several biological activities, particularly in antimicrobial and anticancer domains. The presence of halogen substituents is known to enhance the lipophilicity of compounds, facilitating their penetration through cellular membranes and increasing their bioactivity.

Antimicrobial Activity

A study investigating the antimicrobial properties of various pyrimidine derivatives, including those similar to 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine, revealed promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that halogenated compounds tend to show higher efficacy due to their ability to disrupt bacterial cell membranes and inhibit growth mechanisms .

Anticancer Properties

In vitro studies have demonstrated that 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine can inhibit the proliferation of cancer cell lines. The mechanism of action is thought to involve the modulation of specific kinases and enzymes that are crucial for cell cycle regulation. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting critical signaling pathways .

Case Studies and Experimental Data

  • Antimicrobial Testing :
    • Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
    • Results : Significant inhibition was observed against S. aureus and moderate activity against E. coli. The compound's effectiveness was attributed to its lipophilic nature, allowing it to traverse bacterial membranes efficiently .
  • Anticancer Activity :
    • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
    • Findings : The compound exhibited IC50 values in the micromolar range, indicating potential as a lead compound for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amineModerateSignificantHalogenated pyrimidine derivative
5-Bromo-2-chloropyrimidin-4-amineHighModerateSimilar halogenation pattern
5-Bromo-N-(4-chlorophenyl)pyridin-2-amineModerateHighDifferent core structure

Scientific Research Applications

Anticancer Activity

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine has been studied extensively for its potential as an anticancer agent. It acts primarily as an inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle progression.

Key Findings:

  • Mechanism of Action : Inhibits phosphorylation required for cell cycle progression, leading to G1 phase arrest.
  • Case Study : Derivatives of this compound have shown enhanced selectivity and potency against hormone receptor-positive breast cancer cells compared to existing treatments like palbociclib. These derivatives induced significant cell cycle arrest, confirming their potential as effective anticancer agents .

Antimicrobial Properties

In addition to its anticancer applications, 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine has demonstrated antimicrobial activity against various fungal strains. This suggests potential applications in agricultural fungicides.

Key Findings:

  • Fungal Inhibition Studies : Derivatives were tested against common agricultural pathogens, showing significant inhibition rates, supporting their use in crop protection .
Study FocusFindingsReference
Anticancer ActivityEnhanced selectivity against CDK4/6 in breast cancer
Fungal InhibitionSignificant antifungal activity against pathogens
Synthesis OptimizationImproved yields in synthesis processes

Palbociclib Derivative Development

A study focused on developing derivatives based on 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine highlighted the synthesis of new compounds that exhibited improved metabolic stability and efficacy against specific cancer cell lines compared to existing drugs like palbociclib. This research underscores the compound's relevance in ongoing cancer treatment development .

Fungal Inhibition Studies

Research into the antifungal properties of derivatives from this compound revealed effective inhibition against various fungal species, indicating its potential utility as an agricultural fungicide. The studies provided insights into the structure-activity relationship that could guide future agricultural applications .

Comparison with Similar Compounds

Structural Features :

  • Pyrimidine core : Substituted with bromo (Br) at position 5, chloro (Cl) at position 4, and cyclopentylamine at position 2.
  • Planar geometry : The pyrimidine ring is planar, facilitating hydrogen bonding and π-π stacking interactions in crystal structures .

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituent Positions Key Applications
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine 1823404-28-9 C₉H₁₁BrClN₃ Br (5), Cl (4), cyclopentyl (2) Ribociclib impurity
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 733039-20-8 C₉H₁₁BrClN₃ Br (5), Cl (2), cyclopentyl (4) Intermediate in pyrrolo-pyrimidine synthesis
5-Bromo-4-fluoropyridin-2-amine 21717-95-3 C₅H₅BrFN₂ Br (5), F (4), NH₂ (2) Building block for kinase inhibitors
5-Bromo-2-chloropyrimidin-4-amine - C₄H₄BrClN₃ Br (5), Cl (2), NH₂ (4) Crystal structure studies
Key Structural Differences:
  • Substituent positions : The target compound’s cyclopentyl group at position 2 distinguishes it from 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (cyclopentyl at position 4), altering steric and electronic properties.
  • Ring system : Pyridine analogues (e.g., 5-Bromo-4-fluoropyridin-2-amine) lack the pyrimidine nitrogen at position 3, reducing hydrogen-bonding capacity .

Physicochemical Properties

Table 3: Physical Properties
Compound Solubility Melting Point (°C) Storage Conditions
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine Methanol 460–461* 2–8°C
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine DMSO Not reported -20°C
5-Bromo-2-chloropyrimidin-4-amine Acetonitrile 460–461 Room temperature

Note: The melting point of the target compound is inferred from structurally similar derivatives .

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine?

The synthesis typically involves sequential functionalization of the pyrimidine ring. For example, a nitro group at the 4-position can be reduced using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid, followed by substitution with cyclopentylamine. The bromo and chloro substituents are introduced via halogenation steps, as seen in analogous pyrimidine derivatives . Purification is achieved through recrystallization from acetonitrile, yielding >90% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrimidine ring is nearly planar (r.m.s. deviation <0.1 Å), with halogen atoms (Br, Cl) and the cyclopentyl group coplanar to the ring. Hydrogen bonding (N–H⋯N) and van der Waals interactions stabilize the crystal lattice . Refinement using SHELX software (e.g., SHELXL) provides precise bond lengths and angles, with typical R-factors <0.05 .

Q. What analytical techniques are used to assess purity and identity?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) confirm purity (>98% by GC). Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) verify substituent positions and molecular weight. SC-XRD further validates stereochemistry .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

In the crystal lattice, N–H⋯N hydrogen bonds form inversion dimers between adjacent molecules. These dimers extend into 2D networks via secondary interactions (e.g., C–H⋯Br), as observed in structurally similar pyrimidines. Such networks impact solubility and thermal stability, which are critical for material science applications .

Q. What challenges arise during crystallographic refinement with SHELX software?

SHELX refinement requires high-quality diffraction data (resolution <1.0 Å) and careful handling of disorder in the cyclopentyl group. Hydrogen atoms bound to nitrogen are often freely refined, while others are placed geometrically. Discrepancies in thermal displacement parameters (Ueq) may arise from dynamic disorder, necessitating iterative model adjustments .

Q. How does the cyclopentyl substituent affect conformational flexibility compared to other N-alkyl analogs?

The cyclopentyl group introduces steric bulk, reducing rotational freedom around the N–C bond. SC-XRD data for analogs like 5-Bromo-N-methylpyrimidin-2-amine show dihedral angles <5° between the pyrimidine ring and substituent, whereas cyclopentyl derivatives exhibit angles ~4.5°–12°, influencing packing efficiency .

Methodological Notes

  • Synthesis Optimization : Use inert atmospheres to prevent oxidation of intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Crystallization : Slow evaporation from acetonitrile or ethyl acetate yields diffraction-quality crystals .
  • Data Contradictions : Discrepancies in bond angles between studies may arise from temperature-dependent lattice effects. Always cross-validate with spectroscopic data .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.